molecular formula C7H6BrNO3 B14083260 3-Bromo-2-methyl-6-nitrophenol

3-Bromo-2-methyl-6-nitrophenol

Cat. No.: B14083260
M. Wt: 232.03 g/mol
InChI Key: KXHFHQWCLKHPST-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitrophenol: is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, where the phenol ring is substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-nitrophenol typically involves multiple steps:

    Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group (-OH) is oxidized to a quinone structure.

    Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-2-methyl-6-nitrophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 2-Bromo-6-nitrophenol
  • 3-Bromo-2-hydroxynitrobenzene

Uniqueness: 3-Bromo-2-methyl-6-nitrophenol is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenol ring creates a distinct electronic environment, influencing its behavior in various chemical reactions.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 3-Bromo-2-methyl-6-nitrophenol?

Methodological Answer:
A sequential functionalization approach is typically employed:

Nitration : Introduce the nitro group at the meta-position of 2-methylphenol, leveraging HNO₃/H₂SO₄ under controlled temperature (0–5°C) to minimize over-nitration .

Bromination : Use Br₂ in a non-polar solvent (e.g., CS₂ or CCl₄) to brominate the para-position relative to the methyl group. A Lewis acid (e.g., FeBr₃) may enhance regioselectivity .

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor intermediates via TLC or HPLC .

Q. Advanced: How can regioselectivity challenges during bromination be mitigated?

Methodological Answer:
Competing bromination at ortho/meta positions can arise due to steric and electronic effects. Strategies include:

  • Solvent polarity : Non-polar solvents (CS₂) favor electrophilic substitution at less hindered positions .
  • Protecting groups : Temporarily block reactive hydroxyl groups (e.g., acetylation) to direct bromination .
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons; nitro and bromo groups induce deshielding .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹), nitro (1520, 1350 cm⁻¹), and C-Br (500–600 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻) and fragmentation patterns .

Q. Advanced: How are ambiguities in NMR spectra resolved for bromo-nitrophenol derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Crystallographic validation : Compare NMR assignments with X-ray diffraction data (e.g., using SHELXL for refinement) .

Q. Basic: Which software tools are recommended for crystallographic analysis?

Methodological Answer:

  • Structure solution : SHELXT for automated space-group determination from single-crystal data .
  • Refinement : SHELXL for high-precision parameter optimization, including anisotropic displacement parameters .
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Q. Advanced: How is disorder in the crystal lattice addressed during refinement?

Methodological Answer:

  • Restraints : Apply geometric (DFIX) and thermal (SIMU/DELU) restraints in SHELXL to model disordered regions .
  • Validation tools : Use CheckCIF/PLATON to identify unresolved electron density and adjust occupancy factors .

Q. Basic: What factors influence the solubility of this compound?

Methodological Answer:

  • Hydrogen bonding : Nitro and hydroxyl groups enhance water solubility but are offset by hydrophobic bromo/methyl groups .
  • Solvent polarity : Solubility increases in polar aprotic solvents (DMF, DMSO) due to dipole interactions .

Q. Advanced: How can thermal stability be analyzed experimentally?

Methodological Answer:

  • DSC/TGA : Monitor decomposition temperatures (Td) and enthalpy changes under nitrogen. Compare with analogs (e.g., 2-Bromo-6-nitrophenol, Td ~200°C) .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy from non-isothermal data .

Q. Basic: What reaction pathways are plausible for nucleophilic substitution?

Methodological Answer:

  • SNAr (Aromatic substitution) : Bromine acts as a leaving group under basic conditions (e.g., NaOH/EtOH), with nitro groups activating the ring .
  • Meta-directing effects : Nitro groups guide substitution to positions consistent with resonance stabilization .

Q. Advanced: How are reaction mechanisms probed using kinetic isotope effects (KIEs)?

Methodological Answer:

  • Deuterium labeling : Synthesize deuterated analogs (e.g., D₃-methyl) to measure primary/secondary KIEs via GC-MS .
  • Computational validation : Compare experimental KIEs with DFT-calculated transition states (Gaussian, ORCA) .

Q. Advanced: How can computational models be validated against experimental data?

Methodological Answer:

  • DFT vs. crystallography : Optimize geometry using B3LYP/6-311+G(d,p) and compare bond lengths/angles with SHELXL-refined structures .
  • Hirshfeld surface analysis : Correlate computed electrostatic potentials with experimental intermolecular interactions .

Q. Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

  • DOE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent to identify critical factors .
  • In situ monitoring : Use ReactIR or PAT tools to track intermediate formation and optimize reaction kinetics .

Properties

IUPAC Name

3-bromo-2-methyl-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHFHQWCLKHPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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